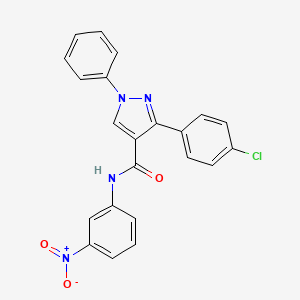![molecular formula C23H18N4O4S B3683409 N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B3683409.png)
N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide
Overview
Description
“N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide” is a complex organic compound that features a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide” likely involves multiple steps, including the formation of the benzoxazole ring, the introduction of the nitro group, and the formation of the carbamothioyl linkage. Typical reagents might include:
Benzoxazole formation: This could involve the cyclization of an o-aminophenol with a carboxylic acid derivative.
Nitro group introduction: Nitration reactions using nitric acid and sulfuric acid.
Carbamothioyl linkage formation: This might involve the reaction of an isothiocyanate with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the thioamide linkage.
Reduction: The nitro group could be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole or nitrobenzamide derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
If the compound exhibits biological activity, it could be investigated as a potential therapeutic agent for various diseases.
Industry
The compound might find applications in materials science, such as in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole rings.
Nitrobenzamide derivatives: Compounds with similar nitrobenzamide groups.
Carbamothioyl derivatives: Compounds with similar carbamothioyl linkages.
Uniqueness
The unique combination of the benzoxazole ring, nitrobenzamide group, and carbamothioyl linkage might confer unique properties to the compound, such as specific biological activities or chemical reactivity.
Properties
IUPAC Name |
N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-13-3-10-20-19(11-13)24-22(31-20)16-5-4-14(2)18(12-16)25-23(32)26-21(28)15-6-8-17(9-7-15)27(29)30/h3-12H,1-2H3,(H2,25,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPLIDXTCNLEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3683341.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3683344.png)
![2-({[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B3683348.png)

![3-fluoro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3683359.png)
![ETHYL 4-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)BENZOATE](/img/structure/B3683369.png)
![3-[(3-bromobenzoyl)amino]-N-naphthalen-1-ylbenzamide](/img/structure/B3683374.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3683379.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B3683386.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3683413.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3683417.png)
![(5E)-1-(2-fluorophenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B3683426.png)
